molecular formula C10H19N B1467059 4-(2-Cyclopropylethyl)piperidine CAS No. 1248397-91-2

4-(2-Cyclopropylethyl)piperidine

Cat. No.: B1467059
CAS No.: 1248397-91-2
M. Wt: 153.26 g/mol
InChI Key: SFIFYSUAFPMTOZ-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethyl)piperidine is a piperidine derivative characterized by the presence of a cyclopropyl group attached to the ethyl side chain at the fourth position of the piperidine ring. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmacologically active substances .

Biochemical Analysis

Biochemical Properties

4-(2-Cyclopropylethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the activation or inhibition of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been shown to inhibit cholinesterase receptors by binding to their active sites . This inhibition can result in altered neurotransmission and other physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. Studies have shown that this compound remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can affect its accumulation and activity within different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-cyclopropylethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclopropylethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4-(2-Cyclopropylethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness: 4-(2-Cyclopropylethyl)piperidine is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to other piperidine derivatives .

Properties

IUPAC Name

4-(2-cyclopropylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-9(1)3-4-10-5-7-11-8-6-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFYSUAFPMTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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